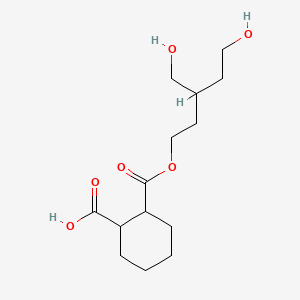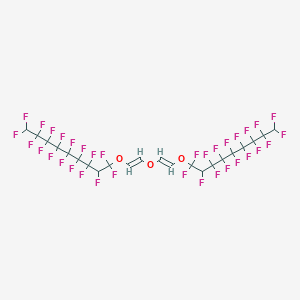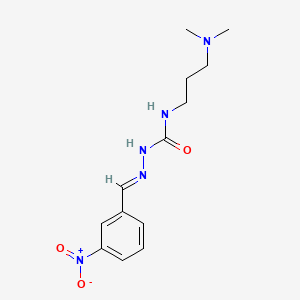
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide is a complex organic compound with a unique structure that includes both a dimethylamino group and a nitrophenyl group
Méthodes De Préparation
The synthesis of N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide typically involves a multi-step process. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with hydrazinecarboxamide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Des Réactions Chimiques
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparaison Avec Des Composés Similaires
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide can be compared with similar compounds such as:
N-(3-(Dimethylamino)propyl)-2-((4-nitrophenyl)methylene)hydrazinecarboxamide: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
N-(3-(Dimethylamino)propyl)-2-((3-chlorophenyl)methylene)hydrazinecarboxamide: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and applications.
Propriétés
Numéro CAS |
180045-59-4 |
|---|---|
Formule moléculaire |
C13H19N5O3 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-3-[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C13H19N5O3/c1-17(2)8-4-7-14-13(19)16-15-10-11-5-3-6-12(9-11)18(20)21/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,14,16,19)/b15-10+ |
Clé InChI |
IYKGJMUAANQSOL-XNTDXEJSSA-N |
SMILES isomérique |
CN(C)CCCNC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CN(C)CCCNC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



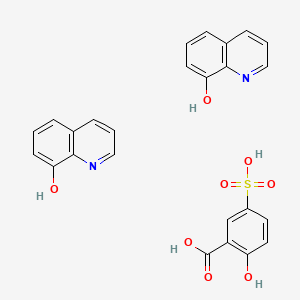

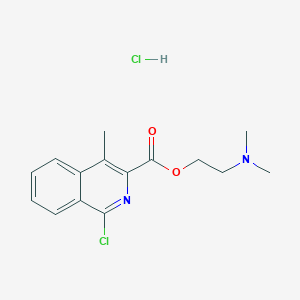

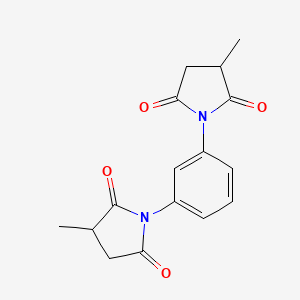
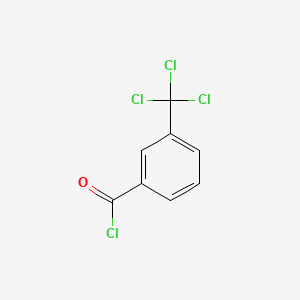
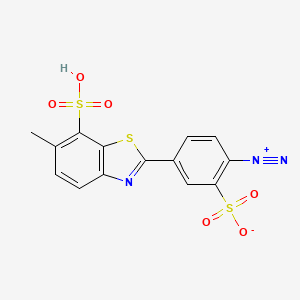


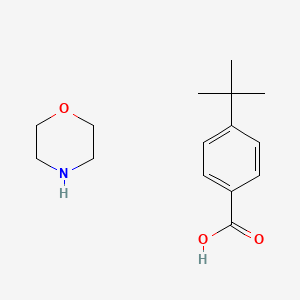
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
